NAMPT Enzymatic Inhibition: Potency Comparison of 5-Bromo vs. 5-Unsubstituted Nicotinamide–Coumarin Hybrids
In a biochemical NAMPT enzymatic assay, the 5-bromo-substituted nicotinamide–coumarin hybrid (5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide) exhibits an IC50 of 13 nM against full-length human NAMPT [1]. By contrast, a structurally analogous 5-unsubstituted nicotinamide–coumarin congener (N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide) displays significantly weaker inhibition, with an IC50 of 55.5 nM in the same assay system [2]. This represents an approximate 4.3-fold improvement in potency conferred by the 5-bromo substituent.
| Evidence Dimension | NAMPT Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | 5-unsubstituted analog: 55.5 nM |
| Quantified Difference | ~4.3-fold more potent |
| Conditions | Inhibition of human full-length C-terminal His6-tagged NAMPT expressed in E. coli; nicotinamide used as substrate |
Why This Matters
The 4.3-fold potency gain is a meaningful SAR differentiation, making the 5-bromo compound a more appropriate tool for NAMPT-mediated NAD+ depletion studies where high target engagement is required.
- [1] BindingDB BDBM50202642 / CHEMBL3948584. IC50 = 13 nM (Human NAMPT). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50202642 View Source
- [2] BindingDB BDBM50060766 / CHEMBL3394738. IC50 = 55.5 nM (Human NAMPT). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50060766 View Source
